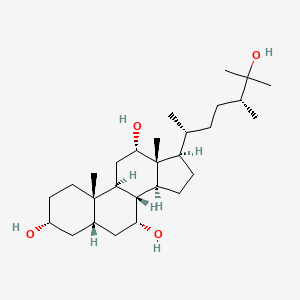
1,2-Bis(trichlorosilyl)ethane
概述
描述
1,2-Bis(trichlorosilyl)ethane is an alkylchlorosilane . It has a molecular formula of C2H4Cl6Si2 and a molecular weight of 296.92 . It is mainly utilized as a protective coating and a coupling agent that enhances the absorption of the self-assembled monolayer (SAM) on the surface of the metal .
Synthesis Analysis
The synthesis of 1,2-Bis(trichlorosilyl)ethane involves reacting tetrabutylphosphonium chloride with 1,2-dichloroethane and trichlorosilane in a stainless steel high-pressure reactor .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(trichlorosilyl)ethane can be represented by the SMILES string ClSi(Cl)CCSi(Cl)Cl . The InChI key for this compound is WDVUXWDZTPZIIE-UHFFFAOYSA-N .
Chemical Reactions Analysis
1,2-Bis(trichlorosilyl)ethane chemically modifies the substrate material and acts as an anti-corrosive layer . It couples with surface atoms present on the metal surfaces .
Physical And Chemical Properties Analysis
1,2-Bis(trichlorosilyl)ethane is a solid at 20°C . It has a refractive index of 1.475 . Its boiling point is 202°C and its melting point is between 27-29°C . The density of this compound is 1.483 g/mL at 25°C .
科学研究应用
Organometallic Compound
1,2-Bis(trichlorosilyl)ethane is an organometallic compound . Organometallic compounds are widely used in research and industrial applications for their ability to act as catalysts in various chemical reactions.
Protective Coating
This compound can couple with surface atoms present on metal surfaces . It is mainly utilized as a protective coating , providing a barrier against environmental factors that could lead to corrosion or degradation.
Coupling Agent
1,2-Bis(trichlorosilyl)ethane acts as a coupling agent . It enhances the absorption of self-assembled monolayers (SAMs) on the surface of the metal . This property is useful in the creation of functional surfaces in various scientific and technological applications.
Surface Modification
The compound is used to chemically modify substrate materials . This allows for the tailoring of surface properties to suit specific applications, such as creating hydrophobic surfaces or surfaces with enhanced adhesion properties.
Anti-Corrosive Layer
1,2-Bis(trichlorosilyl)ethane acts as an anti-corrosive layer . By forming a protective layer on the surface of metals, it can significantly enhance the lifespan and reliability of metal components and structures.
Research Use
As a research-grade chemical, 1,2-Bis(trichlorosilyl)ethane is used in various scientific studies and experiments . Its unique properties make it a valuable tool in the exploration of new chemical reactions and processes.
作用机制
Target of Action
The primary target of 1,2-Bis(trichlorosilyl)ethane are the surface atoms present on metal surfaces . The compound acts as a coupling agent, enhancing the absorption of self-assembled monolayers (SAMs) on these surfaces .
Mode of Action
1,2-Bis(trichlorosilyl)ethane interacts with its targets by coupling with the surface atoms on metal surfaces . This interaction results in the formation of a protective coating that chemically modifies the substrate material .
Result of Action
The primary result of 1,2-Bis(trichlorosilyl)ethane’s action is the formation of a protective coating on metal surfaces . This coating enhances the absorption of SAMs on the surface of the metal, chemically modifying the substrate material . It also acts as an anti-corrosive layer .
安全和危害
未来方向
属性
IUPAC Name |
trichloro(2-trichlorosilylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVUXWDZTPZIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062477 | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trichlorosilyl)ethane | |
CAS RN |
2504-64-5 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1,1-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis(trichlorosilane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



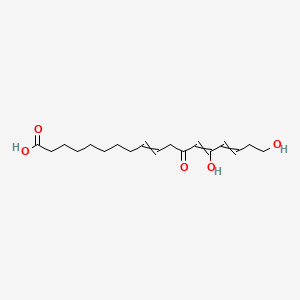
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)

![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane](/img/structure/B1205144.png)
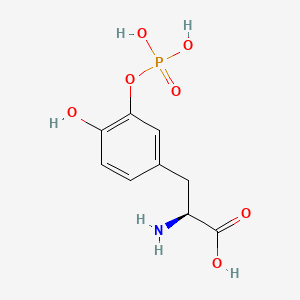
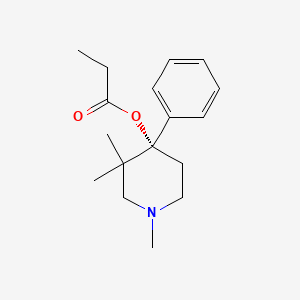
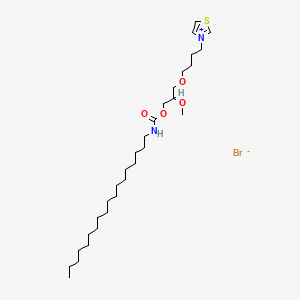
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)



